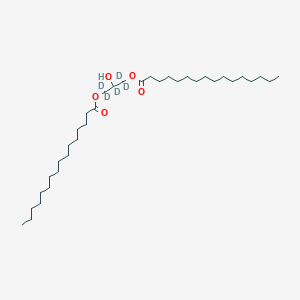
Glycerol-d5 1,3-Dipalmitate
描述
Glycerol-d5 1,3-Dipalmitate is a chemical compound that is commonly used in research and analytical laboratories . It is a deuterated version of glycerol 1,3-dipalmitate, which is a type of ester formed by the reaction of glycerol with two molecules of palmitic acid . This compound is primarily used in research to study the metabolism and synthesis of lipids in cells, tissues, and organisms . It is also used as a standard for lipid analysis and as a reference material for nuclear magnetic resonance (NMR) spectroscopy .
Synthesis Analysis
The synthesis of Glycerol-d5 1,3-Dipalmitate involves the reaction of glycerol with two molecules of palmitic acid . The deuterated form of this compound is created by replacing five hydrogen atoms with deuterium, which is a stable isotope of hydrogen .Molecular Structure Analysis
The molecular formula of Glycerol-d5 1,3-Dipalmitate is C35D5H63O5 . Its molecular weight is 573.94 . The IUPAC name for this compound is (1,1,2,3,3-pentadeuterio-3-hexadecanoyloxy-2-hydroxypropyl) hexadecanoate .Chemical Reactions Analysis
Glycerol-d5 1,3-Dipalmitate is a type of ester that is formed by the reaction of glycerol with two molecules of palmitic acid . The deuterated form of this compound is created by replacing five hydrogen atoms with deuterium .Physical And Chemical Properties Analysis
Glycerol-d5 1,3-Dipalmitate is a white, crystalline powder that is soluble in organic solvents like ethanol and chloroform . It has a molecular weight of 668.94 g/mol and a melting point of 66-68°C . This compound is relatively stable and can be stored at room temperature for long periods of time .科学研究应用
Acyl Migration Studies
Research on acyl migration has explored the behavior of 1,2-dipalmitoyl-sn-glycerol (1,2-DPG) converting to 1,3-dipalmitoylglycerol (1,3-DPG) in various conditions. This study provides insights into the isomerization process, crucial for understanding the chemical behavior of glycerol derivatives like Glycerol-d5 1,3-Dipalmitate (Kodali et al., 1990).
Neuroprotective Properties
Glycerol 1,3-dipalmitate (GD) derived from Lactobacillus paracasei has been shown to have neuroprotective properties. It helps in reducing oxidative stress and inflammatory response in neuronal cells, which could be relevant for Glycerol-d5 1,3-Dipalmitate applications (Cheng & Pan, 2017).
Phase-Transition Properties
The phase-transition properties of glycerol-dipalmitate lipid bilayers have been investigated, which is pertinent for understanding the physical properties of Glycerol-d5 1,3-Dipalmitate in various applications, particularly in the formation and stability of lipid bilayers (Laner & Hünenberger, 2015).
Glycerol Metabolism
Studies on glycerol metabolism in the production of 1,3-Propanediol by Klebsiella oxytoca have implications for understanding the metabolic pathways that could involve Glycerol-d5 1,3-Dipalmitate as a potential substrate or product (Zhang et al., 2012).
Emulsifier Analysis in Milk
Glycerol 1,3-dipalmitate has been analyzed as an emulsifier in milk, demonstrating its potential application in food science and technology (Luo et al., 2021).
Polymorphism Studies
The polymorphism of diglycerides, including 1,3-dipalmitin and 1,2-dipalmitoyl-sn-glycerol, has been extensively studied. This research is significant for understanding the structural and physical properties of glycerol derivatives like Glycerol-d5 1,3-Dipalmitate (Shannon et al., 1992).
Deuterium and Phosphorus NMR Studies
Research involving deuterium and phosphorus nuclear magnetic resonance on bilayers of 1,2-dipalmitoyl-sn-glycero-3-phosphoglycerol provides insights relevant to the analysis of Glycerol-d5 1,3-Dipalmitate, particularly in the context of its structural properties in bilayers (Wohlgemuth et al., 1980).
Biochemical and Pharmacokinetic Studies
Studies on the biochemistry and pharmacokinetics of glycerol, including its role in metabolism and potential clinical applications, could be extended to explore the properties of Glycerol-d5 1,3-Dipalmitate (Robergs & Griffin, 1998).
未来方向
属性
IUPAC Name |
(1,1,2,3,3-pentadeuterio-3-hexadecanoyloxy-2-hydroxypropyl) hexadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H68O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(37)39-31-33(36)32-40-35(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33,36H,3-32H2,1-2H3/i31D2,32D2,33D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFAZGHREJPXDMH-YYRBTATQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])OC(=O)CCCCCCCCCCCCCCC)O)OC(=O)CCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H68O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
573.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Glycerol-d5 1,3-Dipalmitate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



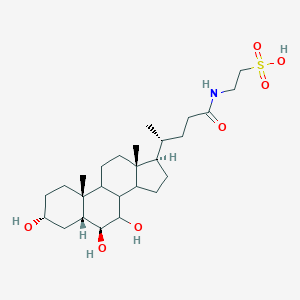
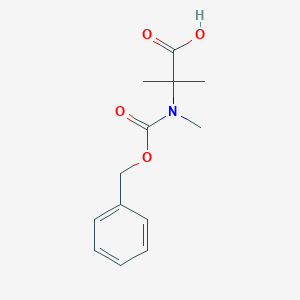
![3-Methyl-5H-cyclopenta[C]pyridin-7(6H)-one](/img/structure/B116901.png)
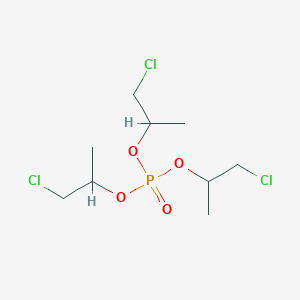
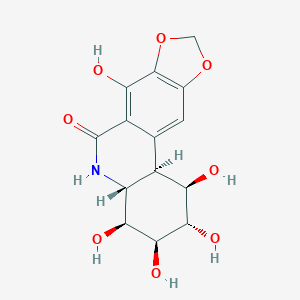
![(1'S,4S,4'R)-2',2'-Dimethylspiro[1,3-oxazolidine-4,3'-bicyclo[2.2.1]heptane]-2-one](/img/structure/B116906.png)
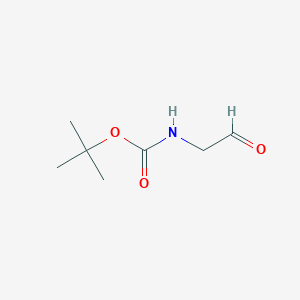
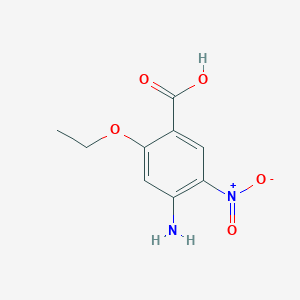
![[4-[4-[(2-amino-4,5-dihydro-1,3-oxazol-5-yl)methyl]piperazin-1-yl]phen yl] acetate dihydrobromide](/img/structure/B116911.png)
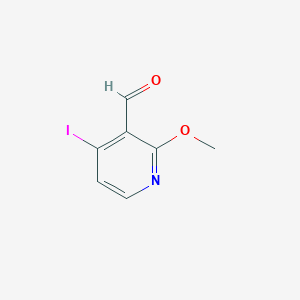
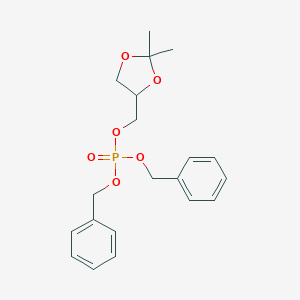
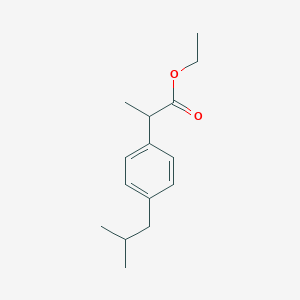
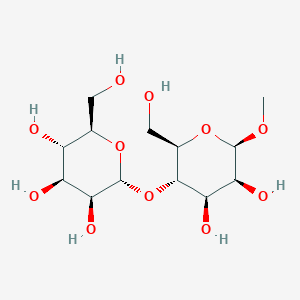
![(6R,7R)-3-(acetyloxymethyl)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B116933.png)